molecular formula C21H15ClN4O3 B10943835 N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

Cat. No.: B10943835
M. Wt: 406.8 g/mol
InChI Key: CNOJFBGPDRWOQA-BHGWPJFGSA-N
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Description

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and a quinazolinyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the hydrazide intermediate: This step involves the reaction of 4-oxo-3(4H)-quinazoline with acetic hydrazide under reflux conditions.

    Condensation reaction: The hydrazide intermediate is then reacted with 5-(3-chlorophenyl)-2-furaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and quinazolinones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-oxo-butanamide
  • N-(3-chlorophenyl)-3-oxo-butanamide

Uniqueness

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is unique due to its combination of a chlorophenyl group, a furan ring, and a quinazolinyl moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15ClN4O3

Molecular Weight

406.8 g/mol

IUPAC Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H15ClN4O3/c22-15-5-3-4-14(10-15)19-9-8-16(29-19)11-24-25-20(27)12-26-13-23-18-7-2-1-6-17(18)21(26)28/h1-11,13H,12H2,(H,25,27)/b24-11+

InChI Key

CNOJFBGPDRWOQA-BHGWPJFGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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